molecular formula C17H17N3O2 B3009671 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea CAS No. 1170513-97-9

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

Cat. No. B3009671
CAS RN: 1170513-97-9
M. Wt: 295.342
InChI Key: XTTLBOVWIRNBJH-UHFFFAOYSA-N
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Description

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, also known as OTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. OTU is a urea derivative that has been shown to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Characterization

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, a compound with potential applications in various fields of scientific research, shares structural similarities with several reported compounds that have been synthesized and characterized for their unique properties and applications. For example, the synthesis of new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization highlights a methodological approach that could be applicable to the synthesis of the target compound (Tolga Kaptı, Çağatay Dengiz, M. Balci, 2016).

Potential for Drug Discovery

The structure of this compound suggests potential pharmacological applications, akin to the orexin-1 receptor antagonist compound 56, which was found to cross the blood-brain barrier and exhibit selective and high-affinity antagonism with implications for treating psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects (P. Bonaventure et al., 2015).

Biochemical Interactions and Stability

The compound's urea component invites comparison with studies on the nature of urea-methylamine mixtures used as osmolytes by marine organisms, providing insights into the stabilizing and destabilizing effects of urea in biological systems. This understanding could inform the design of derivatives for specific biochemical applications (Tiao-Yin Lin, Serge N. Timasheff, 1994).

Green Chemistry and Synthesis

Research on the facile assembly of 1-(4-haloisoquinolin-1-yl)ureas via reactions in water illustrates environmentally friendly synthetic pathways that could be adapted for manufacturing the target compound, contributing to sustainable chemistry practices (Lifang Lai, Huanhuan Wang, Jie Wu, 2014).

Antagonistic Activity on Receptors

The tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives with selective antagonism of the TRPM8 channel receptor point to the potential for compounds with similar backbones, like the one of interest, to serve as templates for the development of new antiprostate cancer agents or other therapeutic agents targeting specific receptors (L. De Petrocellis et al., 2016).

properties

IUPAC Name

1-(3-methylphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-3-2-4-13(9-11)18-17(22)19-14-6-7-15-12(10-14)5-8-16(21)20-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTLBOVWIRNBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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